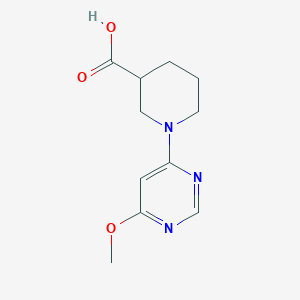

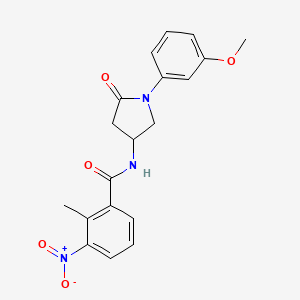

![molecular formula C21H19ClO2S B2826754 2-[(4-氯苯甲基)亚砜基]-1,1-二苯基-1-乙醇 CAS No. 252026-50-9](/img/structure/B2826754.png)

2-[(4-氯苯甲基)亚砜基]-1,1-二苯基-1-乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol:

Pharmaceutical Applications

2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol is primarily used as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various drugs, particularly antifungal agents like sulconazole . Its structural properties make it an effective component in the formulation of medications aimed at treating fungal infections.

Antifungal Research

This compound is extensively studied for its antifungal properties. Research has shown that derivatives of this compound exhibit significant activity against a range of fungal pathogens. This makes it a valuable candidate for developing new antifungal therapies .

Chemical Synthesis

In the field of chemical synthesis, 2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol is used as a building block for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of new compounds with potential applications in different industries .

Material Science

Researchers are investigating the use of this compound in material science, particularly in the development of new polymers and materials with enhanced properties. Its incorporation into polymer matrices can improve the mechanical and thermal properties of the resulting materials .

Biological Studies

In biological research, this compound is used to study the interactions between small molecules and biological systems. Its ability to interact with various biological targets makes it a useful tool for understanding the mechanisms of action of different drugs and for identifying new therapeutic targets .

Environmental Chemistry

Environmental chemists are exploring the potential of this compound in the degradation of pollutants. Its chemical properties make it a candidate for use in processes aimed at breaking down harmful substances in the environment, contributing to pollution control and environmental protection .

Analytical Chemistry

In analytical chemistry, 2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol is used as a reference standard. Its well-defined chemical properties make it an ideal standard for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in chemical analyses .

Medicinal Chemistry

Medicinal chemists utilize this compound in the design and development of new therapeutic agents. Its structural features provide a foundation for modifying and optimizing drug candidates, leading to the discovery of new medications with improved efficacy and safety profiles .

属性

IUPAC Name |

2-[(4-chlorophenyl)methylsulfinyl]-1,1-diphenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO2S/c22-20-13-11-17(12-14-20)15-25(24)16-21(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,23H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSLJWHMRDKNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

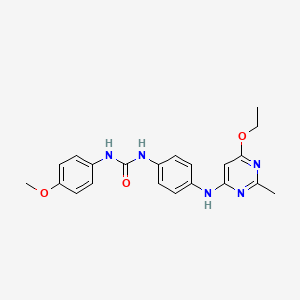

![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2826674.png)

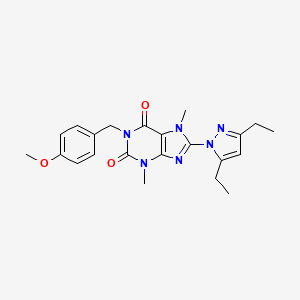

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide](/img/structure/B2826678.png)

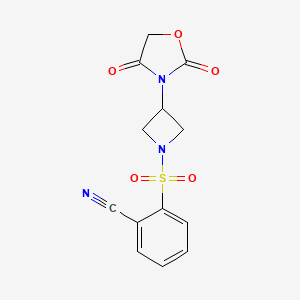

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2826682.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2826687.png)

![2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole](/img/structure/B2826689.png)

![7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826691.png)